N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198062
InChI: InChI=1S/C17H21ClN2O3S2/c1-11(2)7-16(21)19-17-20(8-12-5-3-4-6-13(12)18)14-9-25(22,23)10-15(14)24-17/h3-6,11,14-15H,7-10H2,1-2H3
SMILES:
Molecular Formula: C17H21ClN2O3S2
Molecular Weight: 400.9 g/mol

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

CAS No.:

Cat. No.: VC20198062

Molecular Formula: C17H21ClN2O3S2

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide -

Specification

Molecular Formula C17H21ClN2O3S2
Molecular Weight 400.9 g/mol
IUPAC Name N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide
Standard InChI InChI=1S/C17H21ClN2O3S2/c1-11(2)7-16(21)19-17-20(8-12-5-3-4-6-13(12)18)14-9-25(22,23)10-15(14)24-17/h3-6,11,14-15H,7-10H2,1-2H3
Standard InChI Key IASNCRPOIXCFAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3Cl

Introduction

1. Introduction

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]13thiazol-2(3H)-ylidene]-3-methylbutanamide is a heterocyclic compound containing a thiazole ring fused with a tetrahydrothiophene moiety. These structural features are often associated with biological activity, making such compounds valuable in drug discovery and development.

2. Structural Features

The compound's structure includes:

  • Thiazole Core: A sulfur- and nitrogen-containing heterocyclic ring.

  • Tetrahydrothiophene Moiety: A saturated five-membered ring fused with the thiazole.

  • Chlorobenzyl Substituent: A benzyl group substituted with chlorine at the 2-position.

  • Ylidene Functional Group: Contributing to its conjugation and potential reactivity.

  • Amide Group: Enhancing hydrogen bonding and solubility.

These features collectively contribute to its chemical reactivity and interaction with biological targets.

3. Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Common precursors include chlorobenzyl derivatives, thioamides, and amines.

  • Reaction Steps:

    • Formation of the thiazole core via cyclization reactions.

    • Introduction of the chlorobenzyl group through nucleophilic substitution.

    • Addition of the ylidene functionality using condensation reactions.

    • Final amidation step to complete the structure.

Table 1 summarizes typical reaction conditions:

StepReaction TypeReagents/Conditions
1CyclizationThioamide + α-haloketone
2SubstitutionChlorobenzyl halide + base
3CondensationCarbonyl compound + amine
4AmidationAcid chloride + amine

4. Analytical Characterization

The compound's structure can be confirmed using:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR provide detailed insights into the molecular framework.

    • Key signals include aromatic protons from the benzyl group and characteristic shifts for the amide functionality.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as C=O (amide) and C-S (thiazole).

  • X-Ray Crystallography:

    • Provides definitive confirmation of the three-dimensional structure.

5. Biological Activity

Compounds with similar structural motifs have demonstrated diverse biological activities, including:

  • Anti-inflammatory Properties: Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Activity: Thiazole derivatives are known to interfere with cancer cell growth by targeting specific pathways.

  • Antimicrobial Effects: Effective against bacterial or fungal pathogens due to their ability to disrupt cell membranes or enzymes.

Preliminary docking studies suggest that this compound may interact favorably with biological targets due to its aromaticity and hydrogen-bonding capacity.

6. Applications

Potential applications include:

  • Drug Development: As a lead compound for anti-inflammatory or anticancer drugs.

  • Biological Probes: To study enzyme mechanisms or receptor interactions.

  • Material Science: Due to its heterocyclic framework, it may find use in organic electronics or catalysis.

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